molecular formula C14H21NO7S B1681777 Sulbactam-Pivoxil CAS No. 69388-79-0

Sulbactam-Pivoxil

Katalognummer: B1681777
CAS-Nummer: 69388-79-0
Molekulargewicht: 347.39 g/mol
InChI-Schlüssel: OHPVYKXTRACOSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulbactam-Pivozil ist ein irreversibler β-Lactamase-Inhibitor, der in Kombination mit β-Lactam-Antibiotika eingesetzt wird, um deren Wirksamkeit zu verbessern. Diese Verbindung ist besonders nützlich zur Bekämpfung bakterieller Infektionen, bei denen die Bakterien durch die Produktion von β-Lactamase-Enzymen Resistenzen entwickelt haben . Sulbactam-Pivozil ist ein Prodrug, d. h. es wird im Körper in seine aktive Form, Sulbactam, umgewandelt. Diese Umwandlung ermöglicht eine bessere Absorption und Bioverfügbarkeit bei oraler Verabreichung .

Wissenschaftliche Forschungsanwendungen

Sulbactam pivoxil is a prodrug that enhances the effectiveness of beta-lactam antibiotics by acting as a beta-lactamase inhibitor . Sulbactam pivoxil is well absorbed and, through rapid enzymatic hydrolysis, effectively delivers sulbactam into the serum .

Clinical Studies and Outcomes

A retrospective study evaluated the effectiveness and safety of sulbactam for extensively drug-resistant Acinetobacter baumannii (XDR-AB) infections . The study included 52 patients treated with intravenous sulbactam (SBT) . The primary outcome measured was the 28-day all-cause mortality, and the secondary outcome was the 14-day clinical response and the time of response .

  • Mortality and Response Rates: The 28-day all-cause mortality rate was 36.5% (19/52), and the favorable 14-day clinical response rate was 59.6% (31/52) .
  • Factors Influencing Outcomes: The 28-day mortality was independently associated with coinfection with gram-positive bacteria and a shorter duration of therapy . A favorable 14-day clinical response was associated with the dose of sulbactam and a longer treatment duration . Higher creatinine clearance was associated with a worse clinical response, while a higher sulbactam dosage was significantly correlated with a shorter time to clinical response .
  • Adverse Effects: No adverse effects related to sulbactam were reported in the study .

Advantages of Carboxyl-Terminated Double Esters

Carboxyl-terminated double esters, like sulbactam pivoxil, have several potential advantages over their nonionizable lipophilic counterparts :

  • Water solubility
  • Crystallinity
  • Choice of salts for dosage forms
  • Formation of innocuous byproducts on hydrolysis

HPLC Method for Simultaneous Determination

Wirkmechanismus

Target of Action

Sulbactam pivoxil is a prodrug of Sulbactam , which is a competitive, irreversible bacterial beta (β)-lactamase inhibitor . The primary targets of Sulbactam are the β-lactamase enzymes produced by bacteria that have developed resistance .

Mode of Action

Sulbactam blocks the enzyme responsible for drug resistance by hydrolyzing β-lactams . This inhibition allows β-lactam antibiotics to attack and kill the bacteria .

Biochemical Pathways

The biochemical pathway primarily affected by Sulbactam is the bacterial cell wall synthesis pathway. By inhibiting β-lactamase enzymes, Sulbactam prevents the breakdown of β-lactam antibiotics, allowing these antibiotics to inhibit the synthesis of the bacterial cell wall, leading to bacterial cell death .

Pharmacokinetics

Sulbactam pivoxil is preferred for oral formulations due to the poor absorption of Sulbactam in the gastrointestinal tract .

Result of Action

The result of Sulbactam’s action is the improved efficacy of β-lactam antibiotics. By inhibiting β-lactamase enzymes, Sulbactam allows β-lactam antibiotics to effectively kill bacteria that would otherwise be resistant .

Action Environment

The action of Sulbactam pivoxil can be influenced by environmental factors such as humidity. The powder form of Sulbactam pivoxil has suitable physicochemical properties for processing in controlled humidity environments . Furthermore, thermal analyses suggest that Sulbactam pivoxil is compatible with most pharmaceutical excipients .

Biochemische Analyse

Biologische Aktivität

Sulbactam pivoxil is a prodrug of sulbactam, a beta-lactamase inhibitor that enhances the efficacy of beta-lactam antibiotics by overcoming bacterial resistance mechanisms. This compound is particularly notable for its improved oral bioavailability compared to sulbactam itself, making it a valuable addition to antibiotic therapy.

Sulbactam pivoxil works primarily as an irreversible beta-lactamase inhibitor . By inhibiting beta-lactamase enzymes produced by resistant bacteria, it protects co-administered beta-lactam antibiotics from degradation. This mechanism allows for enhanced antibacterial activity against a range of pathogens, including Escherichia coli, Staphylococcus aureus, and Haemophilus influenzae.

Pharmacokinetics

  • Absorption : Sulbactam pivoxil is designed to be absorbed effectively in the gastrointestinal tract, providing higher plasma concentrations than sulbactam alone.
  • Distribution : It distributes widely in body tissues, which is crucial for treating systemic infections.
  • Metabolism : The compound is metabolized to sulbactam, which exerts its antibacterial effects.
  • Excretion : Primarily eliminated through renal pathways.

Efficacy Studies

Several studies have demonstrated the effectiveness of sulbactam pivoxil in combination with various beta-lactam antibiotics:

StudyCombinationFindings
Amoxicillin + Sulbactam PivoxilShowed significantly improved antibacterial activity compared to amoxicillin alone.
Sulbactam Pivoxil ProdrugsDemonstrated effective oral delivery in animal models, enhancing the pharmacological profile.
Clinical TrialsIndicated favorable outcomes in patients with infections caused by beta-lactamase producing organisms.

Case Studies

  • Case Study 1 : A clinical trial involving patients with complicated intra-abdominal infections showed that the combination of amoxicillin with sulbactam pivoxil resulted in a higher cure rate compared to standard treatments.
  • Case Study 2 : In a pediatric population suffering from acute otitis media, the use of sulbactam pivoxil demonstrated significant improvements in clinical outcomes and reduced recurrence rates.

Safety and Tolerability

Sulbactam pivoxil has been generally well-tolerated in clinical settings. Common side effects include gastrointestinal disturbances such as nausea and diarrhea, which are consistent with other beta-lactam antibiotics. Serious adverse reactions are rare but may include hypersensitivity reactions.

Eigenschaften

IUPAC Name

2,2-dimethylpropanoyloxymethyl 3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO7S/c1-13(2,3)12(18)22-7-21-11(17)10-14(4,5)23(19,20)9-6-8(16)15(9)10/h9-10H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPVYKXTRACOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OCOC(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048692
Record name Pivoxil Sulbactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69388-79-0
Record name Pivoxil Sulbactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulbactam pivoxil
Reactant of Route 2
Reactant of Route 2
Sulbactam pivoxil
Reactant of Route 3
Sulbactam pivoxil
Reactant of Route 4
Sulbactam pivoxil
Reactant of Route 5
Reactant of Route 5
Sulbactam pivoxil
Reactant of Route 6
Reactant of Route 6
Sulbactam pivoxil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.